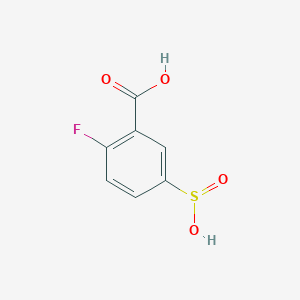

2-Fluoro-5-sulfinobenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Synthetic Chemistry

Halogenated aromatic carboxylic acids are highly valued in organic synthesis due to the unique reactivity imparted by the halogen and carboxylic acid functional groups. The presence of a halogen, such as fluorine, on the aromatic ring can significantly alter the electronic properties of the molecule, influencing its reactivity in subsequent chemical transformations. sigmaaldrich.com For instance, the fluorine atom's high electronegativity can impact the acidity of the carboxylic acid and direct the regioselectivity of further substitution reactions. These compounds serve as crucial intermediates in the construction of pharmaceuticals and agrochemicals. scribd.com The carboxylic acid moiety itself provides a handle for a variety of chemical modifications, including amidation and esterification, allowing for the facile integration of these fluorinated scaffolds into larger, more complex structures. cacheby.com

Overview of Sulfinobenzoic Acids in Chemical Synthesis

Sulfinobenzoic acids, characterized by the presence of both a sulfinic acid (-SO₂H) and a carboxylic acid (-COOH) group on a benzene (B151609) ring, are another class of important synthetic intermediates. myskinrecipes.com The sulfinic acid group is known for its versatility, capable of participating in a range of chemical reactions. myskinrecipes.com These compounds can serve as precursors to a variety of other sulfur-containing functional groups, making them valuable in the synthesis of diverse chemical entities, including certain pharmaceuticals and specialty chemicals. myskinrecipes.com

Rationale for Focused Research on 2-Fluoro-5-sulfinobenzoic Acid

The compound this compound, with the chemical formula C₇H₅FO₄S, represents a convergence of the two aforementioned classes of compounds. Its structure, featuring a fluorine atom at the 2-position and a sulfinic acid group at the 5-position of the benzoic acid ring, suggests it could be a useful building block in organic synthesis. The combination of these specific functional groups in this particular arrangement could offer unique reactivity and properties, making it a target for chemists seeking to develop novel synthetic methodologies or create new molecules with specific biological or material properties. Despite its commercial availability for research purposes, dedicated studies detailing its synthesis, properties, and applications are not widely reported in the scientific literature.

Compound Information

Properties

IUPAC Name |

2-fluoro-5-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFRSLKOQLCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Fluoro 5 Sulfinobenzoic Acid and Its Functional Analogs

Sulfinate Group Reactivity

The sulfinate group (-SO₂H) is a versatile functional group that can undergo various transformations, including oxidation and conversion to sulfonyl halides. It also plays a significant role in coordination chemistry.

Oxidation Reactions to Sulfonic Acid Derivatives

Sulfinic acids are readily oxidized to their corresponding sulfonic acids. This transformation is a common and often facile reaction. For 2-Fluoro-5-sulfinobenzoic acid, this oxidation yields 2-Fluoro-5-sulfobenzoic acid. This process involves the conversion of the sulfur atom from a +4 to a +6 oxidation state.

General sulfinic acids can be oxidized by a variety of mild oxidizing agents. researchgate.net This process is a key step in the synthesis of many organosulfur compounds. georganics.sk The oxidation of the sulfinate group is generally a high-yield reaction, making it a reliable method for the synthesis of sulfonic acid derivatives. The resulting sulfonic acids are strong acids and have applications as catalysts, intermediates in dye synthesis, and in the preparation of pharmaceuticals. georganics.sk

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Example |

| This compound | 2-Fluoro-5-sulfobenzoic acid | Hydrogen peroxide |

| Potassium permanganate | ||

| Nitric acid |

Potential for Reaction with Halogenating Agents to Sulfonyl Halides

Sulfinic acids can react with halogenating agents to form sulfonyl halides. For instance, the reaction of a sulfinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) would be expected to yield the corresponding sulfonyl chloride. In the case of this compound, this reaction would produce 2-Fluoro-5-(chlorosulfonyl)benzoic acid.

Sulfonyl halides are important intermediates in organic synthesis, serving as precursors for the preparation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. The general method for preparing sulfonyl chlorides from sulfinic acids involves the reduction of pre-existing sulfonyl chlorides to sulfinate salts, which are then acidified in situ. georganics.sk

Coordination Chemistry Involving the Sulfinate Moiety

The sulfonate group, often derived from the corresponding sulfinic or sulfonic acid, is a versatile ligand in coordination chemistry. rsc.org It can coordinate to metal ions through its oxygen atoms, acting as a bridge between metal centers to form coordination polymers and metal-organic frameworks (MOFs). The coordination can be influenced by the presence of other functional groups on the ligand, such as the carboxylic acid group in sulfobenzoate ligands. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.com Ligands containing both sulfonate and carboxylate groups, such as sulfobenzoates, are of particular interest for the construction of MOFs due to their ability to form robust and multidimensional structures. rsc.orgnih.gov

The sulfonate group can participate in various coordination modes, and the interplay between the sulfonate and carboxylate groups in binding to metal centers can lead to diverse network topologies. rsc.org For example, in uranyl ion complexes with sulfobenzoic acids, the carboxylate group often coordinates directly to the uranyl ion, while the sulfonate group can act as a hydrogen bond acceptor or participate in further coordination. rsc.org This dual functionality allows for the creation of complex architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgresearchgate.netrsc.org The specific structure formed is influenced by the metal ion, the position of the sulfonate group on the aromatic ring, and the presence of other coordinating molecules. rsc.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations into a variety of derivatives.

Amidation Reactions and Derivative Formation

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This reaction, known as amidation, typically requires the activation of the carboxylic acid. researchgate.net Common methods for amidation involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. rsc.orgresearchgate.netluxembourg-bio.com

The resulting amides are important in various fields, including medicinal chemistry, as the amide bond is a key feature of peptides and proteins. luxembourg-bio.com A wide range of amines can be used in this reaction, leading to a diverse array of amide derivatives with different properties and functionalities. The reaction conditions for amidation can be tailored to accommodate the specific properties of the carboxylic acid and the amine. researchgate.net

Table 2: Representative Amidation Reaction

| Carboxylic Acid | Amine | Coupling Method | Product |

| This compound | Aniline | Activation with a coupling reagent (e.g., DCC, EDC) | N-phenyl-2-fluoro-5-sulfinobenzamide |

| This compound | Benzylamine | Conversion to acyl chloride followed by reaction with amine | N-benzyl-2-fluoro-5-sulfinobenzamide |

Esterification Protocols

The esterification of this compound, while not extensively documented in dedicated studies, can be achieved through established methods for carboxylic acid esterification, with considerations for the specific substituents on the aromatic ring. The primary challenge in the esterification of benzoic acids, particularly in a closed system, is the equilibrium nature of the reaction, where the removal of water is crucial to drive the reaction towards the ester product.

A relevant study on the esterification of a structurally similar compound, 4-fluoro-3-nitrobenzoic acid, highlights a microwave-assisted Fischer esterification protocol. researchgate.netresearchgate.netusm.my This method utilizes a catalytic amount of sulfuric acid (H₂SO₄) and an excess of an alcohol, which also serves as the solvent. researchgate.netresearchgate.netusm.my The application of microwave irradiation in a sealed vessel allows for rapid heating to temperatures above the boiling point of the solvent, significantly accelerating the reaction rate. researchgate.net However, in a closed system, the accumulation of water can shift the equilibrium back towards the reactants, limiting the yield. To circumvent this, a strategy of adding the acid catalyst at intervals during the reaction has been shown to be effective in achieving good yields of the corresponding ester. researchgate.netusm.my

For this compound, a similar approach is expected to be effective. The general Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. ucla.edu Common catalysts include sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. ucla.edu The reaction is typically performed using the alcohol as the solvent to ensure it is in large excess, which helps to drive the equilibrium forward. ucla.edu

Table 1: Representative Fischer Esterification Conditions for Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min (sealed vessel) | Good | researchgate.netresearchgate.netusm.my |

| Benzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Not specified | ucla.edu |

| p-Aminobenzoic acid | Ethanol | Dry HCl | Reflux, 24 hours | Not specified | orgsyn.org |

The choice of alcohol can influence the reaction outcome, with primary alcohols generally providing higher yields compared to secondary alcohols, and tertiary alcohols being the least reactive under these conditions. researchgate.net Alternative methods for esterification that avoid the issue of water formation, such as reaction with alkyl halides or using coupling agents, could also be employed, although these are often less atom-economical.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring of this compound is dictated by the electronic properties of its three substituents: the fluorine atom, the sulfino group (-SO₂H), and the carboxylic acid group (-COOH). Both the fluorine atom and the sulfino group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Adjacent to Fluorine

The presence of a fluorine atom, a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, coupled with the electron-withdrawing nature of the sulfino and carboxyl groups, makes the carbon atom to which the fluorine is attached susceptible to nucleophilic attack. nih.govbeilstein-journals.org The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, in this case, the fluoride ion. nih.gov

For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, to stabilize the negative charge of the Meisenheimer complex. nih.gov In this compound, the sulfino group is para to the fluorine atom, and the carboxylic acid group is meta. The para-sulfino group will strongly stabilize the intermediate, thus facilitating the substitution.

Table 2: Reactivity of Fluoroarenes in SNAr Reactions

| Fluoroarene | Nucleophile | Conditions | Product | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | Not specified | Substituted (pentafluorosulfanyl)benzenes | nih.govbeilstein-journals.org |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60°C | 10-(Heptafluoro-p-tolyl)phenothiazine | nih.gov |

| Pentafluorophenyl-substituted perylene diimide | N,N-Dimethylformamide (solvent and nucleophile) | Heating | N,N-Dimethylamino-tetrafluorophenyl-substituted perylene diimide | researchgate.net |

Intramolecular SNAr reactions are a powerful tool for the synthesis of heterocyclic compounds. In the context of 2-fluorobenzoic acid derivatives, this strategy has been employed in the synthesis of thioflavanones. researchgate.net This suggests that a functionalized derivative of this compound, where a nucleophilic center is appropriately positioned in a side chain, could undergo intramolecular cyclization via displacement of the fluorine atom to form a sulfur-containing heterocycle. For instance, a derivative with a thiol group in a side chain attached to the carboxyl group could potentially cyclize to form a thioxanthone-like structure. The synthesis of thioxanthone derivatives has been reported from o-mercaptobenzoic acid, indicating the feasibility of such cyclizations. researchgate.net

Electrophilic Aromatic Substitution Patterns

The strongly deactivating nature of the fluorine, sulfino, and carboxyl groups makes electrophilic aromatic substitution (EAS) on this compound challenging. All three groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comwikipedia.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com For these reactions to proceed on a deactivated ring, harsh reaction conditions are typically required.

Nitration: This is usually carried out with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Sulfonation: This reaction is typically performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) and is reversible. wikipedia.org

Halogenation: This requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a stronger electrophile.

Friedel-Crafts Reactions: Both alkylation and acylation require a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com Friedel-Crafts reactions are particularly sensitive to deactivating groups and often fail to proceed on strongly deactivated rings. Intramolecular Friedel-Crafts reactions can sometimes be more facile, especially for the formation of five- or six-membered rings. masterorganicchemistry.com

Regioselectivity and Electronic Influence of Fluorine and Sulfinate Groups

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the existing substituents. The fluorine atom is an ortho, para-director, while the sulfino and carboxylic acid groups are meta-directors.

Fluorine: As a halogen, fluorine is deactivating due to its strong inductive electron-withdrawing effect. However, it has lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. This resonance stabilization is not possible for meta attack, making ortho and para substitution more favorable. youtube.com

Sulfino and Carboxylic Acid Groups: Both of these groups are strongly deactivating and meta-directing. They withdraw electron density from the ring both inductively and through resonance. During an electrophilic attack, the positive charge of the arenium ion is destabilized by these groups, particularly when the attack is at the ortho or para positions relative to them. Meta attack keeps the positive charge further away from the electron-withdrawing groups, making it the least destabilized and therefore the favored pathway.

In this compound, the positions are numbered as follows: C1-COOH, C2-F, C3-H, C4-H, C5-SO₂H, C6-H.

The fluorine at C2 directs ortho (C3) and para (C5, already substituted).

The sulfino group at C5 directs meta (C2, already substituted, and C6).

The carboxylic acid at C1 directs meta (C3 and C5, already substituted).

Considering these directing effects, the most likely position for an electrophilic attack would be at the C3 or C6 positions. The C3 position is ortho to the fluorine and meta to the carboxylic acid. The C6 position is meta to the sulfino group. The interplay of these directing effects, along with steric hindrance, will determine the final regiochemical outcome. The strong deactivating nature of all substituents suggests that any electrophilic substitution will be difficult to achieve.

Applications in Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-fluoro-5-sulfinobenzoic acid makes it a sought-after starting material for the synthesis of a wide array of intricate organic molecules.

While direct polymerization of this compound is not extensively documented, its structural motifs are highly relevant to the synthesis of high-performance fluorinated and sulfonated polymers. Aromatic polymers such as poly(arylene ether sulfone)s (PAES) are often synthesized through the nucleophilic aromatic substitution reaction of sulfonated and activated dihaloaromatic monomers with bisphenols. nih.govmdpi.comresearchgate.net The presence of both a fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution, and a sulfino group (or its oxidized sulfono derivative) makes this compound a potential candidate as a functionalized monomer or co-monomer in such polycondensation reactions.

The incorporation of sulfonate groups into the polymer backbone is crucial for applications such as proton exchange membranes in fuel cells, as it imparts hydrophilicity and proton conductivity. researchgate.netnih.gov The fluorine atoms, on the other hand, can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting polymer. vilniustech.ltresearchgate.net Therefore, derivatives of this compound could be strategically employed to synthesize novel fluorinated and sulfonated aromatic polymers with tailored properties for advanced applications.

Table 1: Potential Role of this compound Derivatives in Polymer Synthesis

| Polymer Class | Potential Role of this compound Derivative | Desired Polymer Properties |

| Poly(arylene ether sulfone)s | As a sulfonated and fluorinated monomer or co-monomer | High thermal stability, chemical resistance, proton conductivity |

| Fluorinated Polyesters | As a dicarboxylic acid monomer | Enhanced thermal and mechanical properties |

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. This compound serves as a versatile precursor for the synthesis of various fluorinated heterocyclic scaffolds.

Pyrimidinone derivatives are known to exhibit a wide range of biological activities. While the direct synthesis from this compound is not explicitly detailed, analogous aminobenzoic acids are common starting materials for pyrimidinone synthesis. A plausible synthetic route would involve the conversion of the sulfino group of this compound to an amino group, followed by cyclocondensation with a β-keto ester or a similar three-carbon electrophile.

Interestingly, fluorosulfonylbenzoyl derivatives have been investigated as inhibitors of adenylyl cyclase. nih.gov For instance, 2',5'-dideoxy,3'-p-fluorosulfonylbenzoyl adenosine has been shown to be an agonist and affinity label for the "P"-site of adenylyl cyclase. nih.gov This suggests that the fluorosulfonylbenzoyl moiety, which can be derived from this compound, is a key pharmacophore for interacting with this enzyme. Further research into pyrimidinone derivatives incorporating this scaffold could lead to the discovery of novel and potent adenylyl cyclase inhibitors. cornell.edunih.gov

Benzoxazepinones represent another class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. The synthesis of these seven-membered rings often involves the cyclization of appropriately substituted 2-aminobenzoic acids or 2-aminophenols. A synthetic strategy utilizing this compound would likely commence with the transformation of the sulfino group into an amino group and the carboxylic acid into an ester or amide. Subsequent reaction with a suitable two-carbon synthon, such as an α-haloacetyl halide, followed by intramolecular cyclization, would yield the desired benzoxazepinone scaffold. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Acridine-based compounds have a long history in medicinal chemistry and are also utilized as ligands in coordination chemistry. 2-Amino-3-fluorobenzoic acid is a known precursor for the synthesis of fluoroacridines, which can be further elaborated into tridentate ligands. orgsyn.org A similar synthetic approach can be envisioned starting from an amino derivative of this compound. The Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid, is a common method for constructing the acridine core. The resulting fluoroacridines, bearing a sulfonate group, could exhibit interesting coordination properties and find applications as catalysts or in materials science.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Key Synthetic Transformation | Potential Application |

| Pyrimidinone | Conversion of sulfino to amino group, cyclocondensation | Adenylyl cyclase inhibitors |

| Benzoxazepinone | Conversion of sulfino to amino group, cyclization | Kinase inhibitor scaffolds |

| Fluoroacridine | Conversion of sulfino to amino group, Bernthsen synthesis | Tridentate ligands |

The incorporation of unnatural amino acids and other building blocks into peptides is a powerful strategy for developing novel therapeutics with improved stability and efficacy. bachem.com Fluorinated aromatic moieties are of particular interest as they can introduce unique conformational constraints and enhance binding affinity. peptide.com

Synthesis of Glycine Uptake Inhibitors

Derivatives of 2-fluorobenzoic acid bearing a sulfur-based functional group at the 5-position have been identified as crucial components in the development of glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of significant interest in medicinal chemistry for their potential in treating neurological and psychiatric disorders, such as schizophrenia.

The general synthetic strategy involves the coupling of a substituted 2-fluorobenzoic acid derivative with a suitable amine-containing fragment. For instance, in the synthesis of potent GlyT1 inhibitors, a 2-fluoro-5-(methanesulfonyl)benzoic acid can be activated and reacted with a piperazine derivative to form the corresponding amide. The fluorine atom at the 2-position is thought to play a role in modulating the conformation of the molecule and its binding affinity to the transporter.

A notable example is the synthesis of Iclepertin (BI 425809), a GlyT1 inhibitor that has undergone clinical trials. The synthesis of this complex molecule involves the preparation of (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid, a derivative that highlights the importance of the 5-sulfonylbenzoic acid scaffold. cymitquimica.com While this example features a sulfonyl group, the closely related sulfinyl group in this compound provides a synthetic entry point to such structures through oxidation.

Table 1: Key Moieties in the Synthesis of Glycine Uptake Inhibitors

| Precursor Moiety | Target Inhibitor Class | Key Synthetic Step |

| 2-Fluoro-5-(methanesulfonyl)benzoic acid | GlyT1 Inhibitors | Amide coupling with piperazine derivatives |

| (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid | Iclepertin (BI 425809) | Amide bond formation with a complex amine |

Synthesis of N-Methyl-substituted Sulfonamide Derivatives

The sulfinyl group of this compound can be readily oxidized to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides. Reaction of the corresponding sulfonyl chloride with N-methylamine or its equivalents would yield N-methyl-substituted sulfonamide derivatives. These derivatives are of interest in medicinal chemistry as they can mimic or block the function of various biological molecules.

While direct synthesis from this compound is plausible, the literature more broadly describes the synthesis of complex sulfonamides from related building blocks. For example, the synthesis of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid demonstrates the utility of a substituted 2-fluorobenzoic acid backbone in creating intricate sulfonamide structures. scbt.com This suggests that this compound is a viable starting material for a variety of N-substituted sulfonamides, including N-methyl derivatives, which are common motifs in drug discovery.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, the unique combination of its functional groups suggests potential for its derivatives to act as organocatalysts. The acidic protons of the carboxylic and sulfinic acid groups could participate in acid catalysis. Furthermore, the molecule could be modified to incorporate catalytically active centers. For instance, the sulfinyl group could be part of a chiral ligand for asymmetric catalysis.

Research into fluorinated benzoic acid derivatives in catalysis has shown their utility. For example, 5-fluoro-2-methylbenzoic acid is used in a bimetallic Iridium/Copper catalytic system for the oxidative C-H/O-H annulation of benzoic acids with saturated ketones to produce phthalides. This highlights the potential for fluorinated benzoic acids to participate in and direct catalytic transformations.

Reagent in Specialized Synthetic Protocols

The reactivity of the functional groups in this compound makes it a useful reagent in specific synthetic transformations. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group, can direct ortho-lithiation. The adjacent carboxylic acid can act as a directing group for C-H activation reactions.

A related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through nucleophilic aromatic substitution of the fluorine atom. sigmaaldrich.com The electron-withdrawing nitro group facilitates this reaction. Similarly, under appropriate conditions, the sulfinyl group in this compound could be oxidized to the strongly electron-withdrawing sulfonyl group, thereby activating the fluorine for substitution.

Development of Fluorescent Probes

The development of fluorescent probes for the detection of specific analytes is a burgeoning area of research. While direct applications of this compound in this field are not prominently reported, its structure presents possibilities for the design of novel probes. The benzoic acid moiety can be esterified with a fluorophore, and the sulfinyl group can act as a recognition site for certain analytes.

Esterification with Fluorescent Dyes for Nucleophile Detection

The carboxylic acid functionality of this compound can be readily esterified with a fluorescent dye containing a hydroxyl group. The resulting ester could potentially function as a probe for nucleophiles. The principle of detection would rely on the nucleophilic attack at the ester carbonyl, leading to the release of the fluorescent dye and a corresponding change in the fluorescence signal. The electronic properties of the 2-fluoro-5-sulfinobenzoyl moiety could be tuned to modulate the reactivity of the ester and, consequently, the selectivity of the probe.

Investigation of Ligand Architectures in Coordination Chemistry

The carboxylic acid and sulfinic acid groups of this compound are capable of coordinating to metal ions, making it a potential ligand in coordination chemistry. The presence of both a "hard" oxygen donor (from the carboxylate) and a "softer" sulfur donor (from the sulfinate) could lead to the formation of coordination polymers with interesting structural motifs and properties. The fluorine atom can also influence the electronic properties of the ligand and the resulting metal complex.

The study of ligand architectures is crucial for the development of new catalysts, materials with specific magnetic or optical properties, and metal-based therapeutic agents. The multifunctional nature of this compound offers a platform for creating diverse and potentially useful coordination complexes.

Spectroscopic and Computational Studies of 2 Fluoro 5 Sulfinobenzoic Acid

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, weight, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For 2-Fluoro-5-sulfinobenzoic acid, ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would show distinct signals for each of the chemically non-equivalent aromatic protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would help in assigning the positions of the protons on the benzene (B151609) ring. The acidic protons of the carboxylic acid and sulfinic acid groups would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and sulfinic acid groups.

While specific data for this compound is unavailable, related compounds like 2-fluorobenzoic acid have been studied, showing characteristic shifts that help in predicting the spectral features of the target molecule. chemicalbook.comarkat-usa.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-13 (broad s) | 165-170 |

| SOOH | 9-12 (broad s) | - |

| C1-F | - | 158-162 (d, ¹JCF) |

| C2-COOH | - | 120-125 |

| C3-H | 7.2-7.4 (t) | 115-120 (d, ²JCF) |

| C4-H | 7.5-7.7 (m) | 130-135 |

| C5-SOOH | - | 140-145 |

| C6-H | 8.0-8.2 (dd) | 128-132 |

Note: This table is a hypothetical representation based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₅FO₄S), the expected molecular weight is approximately 204.18 g/mol . aksci.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information. For instance, the loss of CO₂, H₂O, or the sulfinyl group could be expected.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Interpretation |

|---|---|---|

| [M]⁺ | ~204 | Molecular Ion |

| [M-OH]⁺ | ~187 | Loss of hydroxyl radical |

| [M-COOH]⁺ | ~159 | Loss of carboxyl group |

| [M-SO₂H]⁺ | ~139 | Loss of sulfinic acid group |

Note: This table represents predicted values. The actual fragmentation pattern would depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the O-H, C=O, S=O, C-F, and C-H bonds.

The O-H stretching vibration of the carboxylic acid would appear as a very broad band in the region of 3300-2500 cm⁻¹. vscht.cz The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹. quora.com The S=O stretch of the sulfinyl group is typically observed in the 1095-1010 cm⁻¹ range. The C-F stretching vibration would likely be found in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 3300-2500 (broad) |

| Aromatic C-H | Stretch | 3100-3000 |

| Carboxylic Acid (C=O) | Stretch | 1720-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| Sulfinyl (S=O) | Stretch | 1095-1010 |

| C-F | Stretch | 1300-1100 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

X-ray Diffraction Studies of Related Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray diffraction data for this compound was found, studies on related fluorobenzoic acid derivatives have been conducted. eurjchem.com Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. For this compound, hydrogen bonding involving the carboxylic acid and sulfinic acid groups would be expected to play a significant role in its solid-state structure.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are used to complement experimental data and to provide insights into the electronic properties of molecules.

Electronic Structure Analysis

Electronic structure analysis, often performed using Density Functional Theory (DFT), can provide valuable information about the distribution of electrons within a molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org Computational studies on similar molecules, such as 2-chloro-6-fluorobenzoic acid, have been used to analyze their electronic properties and vibrational spectra. nih.gov For this compound, such calculations would help in understanding the effects of the fluoro, carboxyl, and sulfinyl substituents on the electronic properties of the aromatic ring.

Note: These values are hypothetical and would need to be determined through specific quantum chemical calculations.

Conformational Analysis of Related Fluorinated Benzoic Acids

The conformational preferences of fluorinated benzoic acids are a subject of significant interest in computational and structural chemistry. The interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding, governs the spatial arrangement of the carboxylic acid group relative to the fluorinated aromatic ring.

Computational investigations using methods like Density Functional Theory (DFT) have been instrumental in elucidating the potential energy landscapes of these molecules. researchgate.net For benzoic acid itself, two primary conformers are considered: a lower-energy cis conformer, which is planar, and a higher-energy trans conformer with a non-planar structure. nih.gov The introduction of fluorine substituents significantly influences the relative energies and geometries of these conformers.

In the case of 2-fluorobenzoic acid, two low-energy cis conformers and two higher-energy trans conformers have been identified. nih.gov Three of these, the two cis conformers and one trans conformer, are planar. nih.gov The nature and position of the halogen substituent play a crucial role in determining the conformational landscape, which in turn affects the compound's chemical and physical properties, such as acidity and spectroscopic data. nih.gov

The internal strain induced by the introduction of fluorine atoms, stemming from differences in atomic size and electronegativity compared to hydrogen, is a key factor in the conformational analysis. utrgv.edu This strain can be evaluated by examining bond lengths, such as the C1-C7 bond connecting the carboxylic group to the benzene ring. utrgv.edu

The following table summarizes the key structural features of conformers for related fluorinated benzoic acids based on computational studies:

| Compound | Conformer | Planarity | Key Dihedral Angles (O=C-O-H, C6-C-C=O, C2-C-C=O) | Relative Energy (kJ·mol⁻¹) |

| Benzoic Acid | cis | Planar | (bold style) | [Reference Energy] |

| trans | Non-planar | (bold style) | 28.56 | |

| 2-Fluorobenzoic Acid | cis-I | Planar | (bold style) | [Low Energy] |

| cis-II | Planar | (bold style) | [Low Energy] | |

| trans-I | Non-planar | (bold style) | [Higher Energy] | |

| trans-II | Planar | (bold style) | [Higher Energy] | |

| 2,6-Difluorobenzoic Acid | Multiple | - | (bold style) | - |

Data sourced from B3LYP/6-311++G(d,p) calculations. researchgate.net

Reaction Mechanism Predictions

The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the sulfinic acid, and the fluorinated aromatic ring. Computational studies on related molecules can provide insights into the likely reaction mechanisms.

The fluorine atom at the ortho position to the carboxylic acid group significantly influences its acidity and reactivity through a combination of inductive and mesomeric effects. This substitution pattern is known to affect the nucleophilicity of the carboxylate group and the electrophilicity of the aromatic ring.

In reactions involving the aromatic ring, the fluorine and sulfinobenzoic acid groups act as directing groups. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom in compounds like 2-fluoro-5-nitrobenzoic acid is susceptible to displacement by nucleophiles. sigmaaldrich.com The electron-withdrawing nature of the nitro group in this analog activates the ring towards nucleophilic attack. Similarly, the sulfinic acid group in this compound would be expected to influence the regioselectivity of such reactions.

The carboxylic acid moiety can undergo standard reactions such as esterification and amidation. The fluorine substituent can impact the rate and equilibrium of these reactions. Furthermore, the presence of both a carboxylic acid and a sulfinic acid group opens up possibilities for intramolecular cyclization reactions under appropriate conditions, potentially leading to the formation of heterocyclic systems.

Design of Novel Derivatized Compounds

The structural framework of this compound offers multiple avenues for the design of novel derivatized compounds with potentially interesting chemical and biological properties. The reactivity of the carboxylic acid and sulfinic acid groups, as well as the potential for substitution on the aromatic ring, allows for a wide range of structural modifications.

Derivatization of the carboxylic acid group is a common strategy. For example, the synthesis of N-succinimidyl esters of fluorinated benzoic acids is a key step in peptide radiolabeling. arkat-usa.org A similar approach with this compound could lead to novel bioconjugation reagents.

The sulfinic acid group provides another handle for derivatization. It can be oxidized to the corresponding sulfonic acid or reduced to a thiol, each offering different chemical properties and potential applications.

Furthermore, the aromatic ring can be further functionalized. The existing substituents will direct incoming electrophiles or nucleophiles to specific positions. For instance, building upon the known synthesis of dibenz[b,f]oxazepin-11(10H)-ones from 2-fluoro-5-nitrobenzoic acid, sigmaaldrich.com analogous polycyclic heterocyclic compounds could be designed starting from this compound.

The following table outlines potential derivatization strategies and the resulting compound classes:

| Functional Group | Derivatization Strategy | Resulting Compound Class | Potential Application |

| Carboxylic Acid | Esterification | Esters | Fluorescent probes, pro-drugs |

| Amidation | Amides | Peptidomimetics, enzyme inhibitors | |

| Reduction | Benzyl alcohols | Synthetic intermediates | |

| Sulfinic Acid | Oxidation | Sulfonic acids | Water-soluble derivatives |

| Reduction | Thiols | Ligands for metal complexes | |

| Alkylation/Arylation | Sulfones | Biologically active molecules | |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted benzoic acids | Heterocyclic synthesis |

| Electrophilic Aromatic Substitution | Further functionalized rings | Fine-tuning of electronic properties |

Derivatives and Analogs of 2 Fluoro 5 Sulfinobenzoic Acid in Academic Inquiry

Modification of the Sulfinate Group

Alterations to the sulfinate group have been a primary focus of synthetic efforts, leading to the creation of more stable and reactive derivatives.

Sulfonyl Derivatives (e.g., 2-Fluoro-5-(methylsulfonyl)benzoic acid)

The oxidation of the sulfinate group to a sulfonyl group results in compounds such as 2-Fluoro-5-(methylsulfonyl)benzoic acid. This transformation enhances the stability of the molecule and modifies its electronic properties. sigmaaldrich.combldpharm.comnih.govambeed.com This derivative is a solid at room temperature and is utilized as a building block in organic synthesis. sigmaaldrich.com Its applications are found in the development of various organic structures, including those with potential pharmacological relevance.

Table 1: Properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid

| Property | Value |

| CAS Number | 247569-56-8 |

| Molecular Formula | C8H7FO4S |

| Physical Form | Solid |

| Purity | 98% |

Sulfonyl Halide Intermediates (e.g., 2-Fluoro-5-chlorosulfonylbenzoic acid)

The conversion of the sulfinic acid to a sulfonyl halide, such as 2-Fluoro-5-chlorosulfonylbenzoic acid, creates a highly reactive intermediate. cymitquimica.com This compound is pivotal for introducing the 2-fluoro-5-sulfonylbenzoic acid moiety into larger, more complex molecules through reactions with various nucleophiles like amines and alcohols. These intermediates are instrumental in the synthesis of sulfonamides and sulfonate esters, which are classes of compounds with significant interest in medicinal chemistry.

Table 2: Chemical Information for 2-Fluoro-5-chlorosulfonylbenzoic acid

| Identifier | Value |

| Synonyms | 5-(Chlorosulfonyl)-2-fluorobenzoic acid |

| Molecular Weight | 238.61 g/mol |

| Physical Form | Solid, Crystalline Powder |

Modification of the Carboxylic Acid Group

The carboxylic acid functional group is another key site for modification, allowing for the synthesis of derivatives with altered pharmacokinetic and pharmacodynamic profiles.

Esters and Amides for Medicinal Chemistry Research

The transformation of the carboxylic acid into esters and amides is a common strategy in medicinal chemistry to enhance properties such as cell permeability and metabolic stability. Acylhydrazones, a class of compounds synthesized from carboxylic acid hydrazides, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.com The synthesis of these derivatives from 2-fluoro-5-sulfinobenzoic acid could yield novel compounds for biological screening. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory potential. mdpi.com

Ring-Substituted Analogs

Exploration of Different Halogenation Patterns (e.g., 2-Chloro-4-fluoro-5-sulfinobenzoic acid)

The investigation of different halogenation patterns on the benzoic acid ring is a critical area of research. Halogenated organic compounds are widely used as intermediates in the synthesis of more complex molecules. scbt.com For example, 2-Chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. guidechem.com The synthesis of analogs like 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid, which is used in the creation of anti-HIV-1 agents, highlights the importance of exploring varied substitution patterns. pharmaffiliates.com The specific placement of different halogens can significantly impact the reactivity and biological activity of the resulting molecule.

Table 3: Examples of Ring-Substituted Analogs and Their Applications

| Compound | Application/Significance |

| 2-Chloro-4-fluorobenzoic acid | Intermediate for pesticides, pharmaceuticals, and dyes. guidechem.com |

| 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid | Reagent in the synthesis of anti-HIV-1 agents. pharmaffiliates.com |

| 5-Chloro-2-fluorobenzoic acid | Used in the design of Aurora kinase inhibitors. ossila.com |

Nitro and Amino Substituted Derivatives

The introduction of nitro (NO₂) and amino (NH₂) groups into the this compound scaffold represents a significant area of academic inquiry, primarily aimed at modulating the electronic properties, reactivity, and potential biological activity of the parent molecule. Research in this area often focuses on the synthesis of these derivatives and the subsequent exploration of their chemical behavior.

Nitro-substituted derivatives are typically synthesized through electrophilic nitration of a suitable precursor. For instance, the nitration of 2-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid can yield nitro-substituted isomers. One study details a facile, transition-metal-free synthesis of 2-fluoro-5-nitrobenzoic acid from a 5-nitro-substituted benziodoxole precursor, achieving a high yield of 89%. arkat-usa.org Another method involves the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate to produce 2-fluoro-4-nitrobenzoic acid. chemicalbook.com The strong electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards nucleophilic substitution.

Amino-substituted derivatives are commonly prepared by the reduction of the corresponding nitro compounds. This transformation is a fundamental step in many synthetic pathways, providing access to a versatile amino group that can be further functionalized. A patented method describes the preparation of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline through a multi-step process involving condensation, cyclization, and subsequent oxidation. google.com The resulting 2-amino-5-fluorobenzoic acid is a valuable intermediate for the synthesis of various pharmaceuticals. nih.gov The presence of the amino group, an electron-donating group, alters the electronic landscape of the molecule in a manner opposite to the nitro group, impacting its chemical and physical properties.

The interplay between the fluoro, sulfinyl, carboxyl, and the newly introduced nitro or amino groups creates a complex substitution pattern that is of great interest in medicinal and materials chemistry. The precise positioning of these substituents allows for the fine-tuning of molecular properties for specific applications.

Table 1: Synthesis Methods for Nitro and Amino Substituted Fluorobenzoic Acids

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-Fluoro-5-nitrobenzoic acid | 5-Nitro-substituted benziodoxole | Nucleophilic fluorination with fluoride salts in a polar aprotic solvent. | 89 | arkat-usa.org |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄), sodium hydroxide (NaOH), heat. | 73.7 | chemicalbook.com |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | 1. Chloral hydrate, hydroxylamine hydrochloride. 2. Concentrated sulfuric acid. 3. Hydrogen peroxide under alkaline conditions. | Not specified | google.com |

Stereochemical Considerations in Derivatives

The stereochemistry of derivatives of this compound is a critical aspect that can profoundly influence their physical, chemical, and biological properties. While specific research on the stereoisomers of this compound derivatives is not extensively documented in the provided search results, general principles of stereochemistry in analogous fluorinated aromatic compounds can be applied.

One key stereochemical feature to consider is the potential for atropisomerism if the rotation around the aryl-sulfur bond is restricted. This can occur if bulky substituents are present in the ortho positions to the sulfinyl group, hindering free rotation and leading to the existence of stable, non-superimposable conformers (atropisomers). The fluorine atom at the 2-position, while not exceptionally large, can contribute to this rotational barrier, especially in concert with other substituents. A detailed conformational analysis of aminofluorobenzoic acids has shown that intramolecular interactions, such as hydrogen bonding between the fluorine and a hydroxyl group, can influence the preferred conformation of the molecule. nih.gov For ortho-substituted fluorobenzoic acids, the interplay of intramolecular interactions between the carboxylic acid group and the ortho substituents determines the conformational landscape. nih.gov

Furthermore, if a derivative of this compound contains other chiral centers, diastereomers can be formed. The presence of multiple stereocenters can lead to complex mixtures of isomers, each potentially exhibiting distinct properties.

The separation of enantiomers, or chiral resolution, is a significant challenge and a crucial step in the development of chiral molecules for various applications. For fluorinated arylcarboxylic acids, enzymatic deracemization has been explored as a method for obtaining enantiomerically pure forms. mdpi.comresearchgate.net This technique utilizes enzymes that selectively act on one enantiomer of a racemic mixture. Another common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine, followed by separation of the diastereomers through crystallization. wikipedia.org Chiral chromatography, particularly with chiral stationary phases, is also a powerful tool for the analytical and preparative separation of enantiomers of fluorinated aromatic compounds. mdpi.com

The asymmetric synthesis of fluorinated aromatic compounds is another important strategy to obtain enantiomerically pure derivatives, avoiding the need for resolution of a racemic mixture. nih.gov This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction.

Table 2: General Approaches to Stereochemical Control in Fluorinated Aromatic Carboxylic Acids

| Approach | Description | Key Techniques | Relevance to this compound Derivatives |

| Conformational Analysis | Study of the spatial arrangement of atoms and the influence of intramolecular forces on molecular shape. | Computational modeling, NMR spectroscopy. | Understanding potential for atropisomerism and the influence of the fluorine and sulfinyl groups on molecular conformation. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Diastereomeric salt formation, enzymatic resolution, chiral chromatography. | Essential for isolating and studying the properties of individual enantiomers of chiral derivatives. |

| Asymmetric Synthesis | Stereoselective synthesis of a specific enantiomer. | Use of chiral catalysts, reagents, or auxiliaries. | Enables the direct production of enantiomerically pure derivatives, avoiding the loss of material associated with resolution. |

Advanced Methodologies in 2 Fluoro 5 Sulfinobenzoic Acid Research

Chemo- and Regioselective Synthetic Strategies

The precise construction of the 2-Fluoro-5-sulfinobenzoic acid molecule, with its specific arrangement of fluoro, carboxyl, and sulfinyl functional groups on a benzene (B151609) ring, demands high levels of chemo- and regioselectivity.

Directed Ortho-Metalation (DoM): A primary strategy for achieving regiocontrol in polysubstituted aromatics is Directed Ortho-Metalation (DoM). organic-chemistry.org In the context of a benzoic acid derivative, the carboxylic acid group can act as a directing metalation group (DMG), guiding lithiation to the ortho position. researchgate.net However, the fluorine atom at the 2-position complicates this approach. For 2-fluorobenzoic acid, lithiation with strong bases like lithium tetramethylpiperidide (LTMP) can lead to deprotonation at the 3-position. unblog.fr To achieve the desired 5-position functionalization, a multi-step strategy would be necessary. This could involve starting with 4-fluorobenzoic acid, where the carboxylate group directs metalation to the adjacent 3-position. unblog.fr Subsequent introduction of a sulfinyl group precursor would then be followed by another functional group manipulation to achieve the final structure. The interplay between the directing effects of both the carboxyl and fluoro groups is a key consideration in designing a successful synthetic route. researchgate.net

Synthesis of the Sulfinic Acid Moiety: The introduction of the sulfinic acid group (–SO₂H) itself requires chemoselective methods. Arylsulfinic acids and their salts are versatile intermediates in the synthesis of various organosulfur compounds. rsc.org Common methods for their preparation include the reduction of sulfonyl chlorides or the reaction of Grignard or organolithium reagents with sulfur dioxide. A milder, more functional-group-tolerant approach involves the use of reagents like sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), which can introduce the protected sulfinate moiety onto an aryl halide, avoiding harsh oxidizing conditions. researchgate.net Another route is the conjugate addition of arylsulfinic acids to quinones, a process that can be catalyzed under green conditions using ionic liquids. thieme-connect.com For a molecule like this compound, a plausible regioselective route could involve the diazotization of an amino group at the 5-position of 2-fluorobenzoic acid, followed by a sulfination reaction.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and improving safety. This involves a holistic approach to the chemical process, from starting materials to final product.

Atom Economy and Waste Reduction: Traditional synthetic routes, such as those involving multi-step protection-deprotection sequences or stoichiometric heavy metal reagents, often have poor atom economy. Green approaches would favor catalytic methods and reactions that generate minimal waste. For instance, developing a direct C-H sulfination method would be a significant improvement over classical routes that require pre-functionalization (e.g., halogenation or diazotization).

Safer Solvents and Reagents: A key tenet of green chemistry is the use of less hazardous chemicals. The synthesis of sulfonyl fluorides, closely related to sulfinic acids, has seen innovations where highly toxic gases like SO₂F₂ are replaced with safer, easily handled reagents. scielo.org.za Similarly, for sulfinic acid synthesis, avoiding harsh conditions like the use of organolithium reagents where possible is preferable. researchgate.net The use of ionic liquids as recyclable solvents and catalysts for C-S bond formation represents a greener alternative to volatile organic compounds (VOCs). thieme-connect.com

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. For example, some syntheses of thiosulfonates from sulfinates can proceed efficiently at room temperature. rsc.org Exploring catalytic systems that lower the activation energy for key bond-forming steps is a central goal in making the synthesis more energy-efficient.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing for the synthesis of complex molecules like this compound. These benefits are centered on enhanced control, safety, and scalability.

Enhanced Safety and Control: Many reactions used in aromatic functionalization, such as nitrations, lithiations, or reactions involving diazonium salts, can be highly exothermic and involve hazardous intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways. acs.org This precise temperature control leads to cleaner reactions with fewer byproducts.

Improved Efficiency and Scalability: The rapid mixing and efficient heat transfer in microreactors can significantly accelerate reaction rates, reducing residence times from hours to minutes. Once a process is optimized on a small scale, it can be readily scaled up by running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel), avoiding the complex and often unpredictable challenges of scaling up batch reactors.

| Parameter | Batch Chemistry | Flow Chemistry | Rationale |

|---|---|---|---|

| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | Reduces risk of thermal runaways and improves selectivity. |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes | Minimizes potential impact of explosive or toxic intermediates. |

| Scalability | Complex, requires re-optimization | Straightforward (time-based or numbering-up) | Allows for seamless transition from lab to production scale. |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, time | Leads to higher reproducibility and product consistency. |

| Multi-step Reactions | Requires intermediate isolation and purification | Enables "telescoped" or integrated synthesis | Improves overall efficiency and reduces waste. |

Computational-Assisted Design of Derivatives

Computational chemistry provides powerful tools to predict the properties of molecules and guide the synthesis of new derivatives of this compound with tailored characteristics. These in silico methods can save significant time and resources by prioritizing the most promising candidates for laboratory synthesis.

Molecular Docking: If this compound derivatives are being explored for biological applications, molecular docking is a crucial computational technique. nih.govstmjournals.com This method simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.gov By predicting the binding affinity and orientation of various derivatives within the active site of a target protein, researchers can identify which modifications are most likely to enhance biological activity. stmjournals.comnih.gov This allows for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known derivatives, a predictive model can be built based on various molecular descriptors (e.g., steric, electronic, hydrophobic properties). This model can then be used to estimate the activity of novel, unsynthesized derivatives, guiding the design process toward molecules with optimal characteristics.

| Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Molecular geometry, charge distribution, orbital energies, reaction pathways. mdpi.comresearchgate.net |

| Molecular Docking | Predicting binding to biological targets | Binding affinity (scoring), binding pose, key interactions with amino acids. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between structure and activity | Predicted biological activity for novel compounds based on molecular descriptors. |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions over time | Conformational stability, solvent effects, binding dynamics. ucl.ac.ukacs.org |

Future Research Directions for 2 Fluoro 5 Sulfinobenzoic Acid

Development of Novel Synthetic Pathways

While methods for the synthesis of aryl sulfinic acids and fluorinated benzoic acids are established, future research could focus on developing more efficient, sustainable, and scalable routes to 2-fluoro-5-sulfinobenzoic acid and its derivatives.

Current synthetic strategies for aryl sulfinic acids often involve multi-step processes. Future work could explore direct C-H functionalization techniques to introduce the sulfinic acid moiety onto a pre-existing 2-fluorobenzoic acid scaffold. The use of palladium catalysis with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) represents a promising avenue. organic-chemistry.org Photocatalysis, particularly with decatungstate, has emerged as a powerful tool for the direct conversion of C(sp³)-H bonds to alkyl sulfinic acids, and similar principles could be adapted for the sulfinylation of aromatic C-H bonds. organic-chemistry.org

Furthermore, the development of one-pot syntheses from readily available starting materials would be highly valuable. This could involve, for instance, the simultaneous introduction of both the fluorine and sulfinic acid groups onto a benzoic acid precursor. Exploring novel fluorinating and sulfinylating reagents that are milder and more selective will be crucial for improving reaction yields and functional group tolerance.

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Direct C-H Sulfinylation | Palladium catalysts, SO₂ surrogates (e.g., DABSO) | Atom economy, reduced step count. |

| Photocatalytic Sulfinylation | Decatungstate photocatalysts | Mild reaction conditions, high functional group tolerance. |

| One-Pot Multi-functionalization | Novel fluorinating and sulfinylating agents | Increased efficiency, reduced waste. |

| Flow Chemistry Synthesis | Microreactor technology | Improved safety, scalability, and process control. |

Expanded Utility in Heterocyclic Chemistry

The presence of three distinct functional groups makes this compound an attractive building block for the synthesis of novel heterocyclic compounds. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, providing a handle for further derivatization. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the regioselectivity of subsequent transformations. The sulfinic acid group is a versatile functional handle that can participate in a variety of coupling reactions.

Future research should explore the use of this compound in multicomponent reactions to rapidly generate molecular complexity. For example, the carboxylic acid could react with an amine and an isocyanide in a Ugi reaction, while the sulfinic acid moiety remains available for subsequent cross-coupling. The development of intramolecular reactions, where two of the three functional groups react to form a ring, could lead to the synthesis of novel fused heterocyclic systems. For example, intramolecular cyclization between the carboxylic acid and the sulfinic acid group could potentially lead to novel sultone-like structures.

Exploration of Materials Science Applications

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, oxidative resistance, and unique electronic characteristics. rsc.org Organofluorine compounds have found widespread applications in materials science, including in the development of polymers, liquid crystals, and photovoltaic devices. researchgate.netnih.gov

Future research should investigate the potential of this compound as a monomer for the synthesis of novel fluorinated polymers. The bifunctional nature of the molecule (carboxylic acid and sulfinic acid) could allow for the formation of polyesters or polyamides with pendant sulfinic acid groups. These sulfinic acid moieties could be further oxidized to sulfonic acids, leading to the creation of ion-exchange membranes for applications in fuel cells and other electrochemical devices. researchgate.net

The unique electronic properties imparted by the fluorine and sulfinic acid groups could also be exploited in the design of new organic electronic materials. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic solar cells.

Advanced Mechanistic Investigations

A deeper understanding of the reactivity of the sulfinic acid group in the context of the fluorinated benzoic acid scaffold is crucial for its effective utilization. Future research should focus on detailed mechanistic studies of key reactions involving this compound.

For example, the kinetics and thermodynamics of the oxidation of the sulfinic acid to the corresponding sulfonic acid should be investigated. nih.gov This is particularly important for applications where the stability of the sulfinic acid is critical. The disproportionation of sulfinic acids is a known reaction pathway, and the influence of the ortho-fluoro and meta-carboxy substituents on the rate and mechanism of this process for this compound would be an interesting area of study. oregonstate.edu

Computational studies, using methods such as density functional theory (DFT), could provide valuable insights into the electronic structure of the molecule and help to predict its reactivity in various chemical transformations. These theoretical studies could guide the design of new reactions and catalysts for the selective functionalization of this compound.

Design of Next-Generation Chemical Probes

The unique properties of fluorine make it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. The absence of a natural fluorine background in biological systems makes ¹⁹F NMR a powerful tool for in vivo imaging and for studying biological processes without interfering signals. researchgate.netacs.org

Future research should explore the development of this compound-based chemical probes for ¹⁹F NMR applications. The carboxylic acid and sulfinic acid groups provide convenient handles for attaching the molecule to biomolecules of interest, such as proteins or peptides. nih.gov The fluorine atom would then serve as a reporter group for tracking the location and concentration of the probe in a biological system. nih.gov

The sulfinic acid group could also be designed to react with specific analytes, leading to a change in the ¹⁹F NMR signal. This would enable the development of "turn-on" or "turn-off" probes for the detection of specific molecules or for monitoring enzymatic activity. The design of such probes would require a careful balance of reactivity, selectivity, and biocompatibility.

Q & A

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) can predict binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer: Discrepancies may arise from impurities in starting materials (e.g., 5-fluorobenzoic acid) or inconsistent sulfination conditions. Reproduce methods from literature with strict control of anhydrous solvents (e.g., dried DMF) and inert atmospheres. Publish negative results and raw HPLC/NMR data in supplementary materials to enhance reproducibility .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., prodrug design)?

- Methodological Answer: Convert the sulfino group to sulfonamides via coupling with amines (EDC/HOBt activation) or esterify the carboxylic acid for enhanced bioavailability. Assess hydrolytic stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide prodrug optimization .

Tables of Key Data

Table 1. Analytical Parameters for this compound

Table 2. Hazard and Safety Data (Analogous Compounds)

| Hazard Statement | Precautionary Measure | Reference |

|---|---|---|

| H315/H319 (Skin/Eye Irrit.) | Use nitrile gloves, emergency eyewash | |

| H335 (Resp. Irritation) | Work in fume hood, avoid aerosols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.